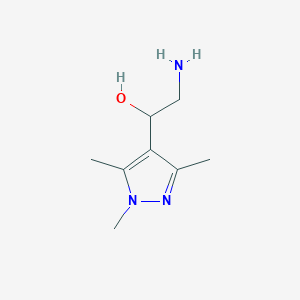

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Historical Context of Aminopyrazole Research

Aminopyrazoles have occupied a pivotal role in heterocyclic chemistry since the early 20th century, with their synthetic versatility enabling applications ranging from dyes to pharmaceuticals. The discovery of 5-aminopyrazole derivatives in the 1950s marked a turning point, as researchers recognized their ability to serve as precursors for fused heterocycles and bioactive molecules. Patent IL206296A highlights the therapeutic potential of aminopyrazole derivatives, particularly in anti-inflammatory and metabolic disorder treatments, which spurred interest in structurally novel variants like 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol.

Early synthetic routes to aminopyrazoles relied on cyclocondensation reactions between β-ketonitriles and hydrazines, a method later refined to improve regioselectivity and functional group tolerance. The introduction of trimethyl groups on the pyrazole ring, as seen in this compound, emerged from efforts to enhance metabolic stability and lipophilicity in drug candidates. Comparative studies with simpler analogs, such as 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, demonstrated that amino-alcohol substitutions significantly alter hydrogen-bonding capacity and molecular conformation.

Significance in Medicinal Chemistry

The structural features of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol make it a compelling candidate for medicinal chemistry applications. Its pyrazole core provides a rigid planar structure that facilitates π-π stacking interactions with biological targets, while the ethanolamine side chain introduces hydrogen-bond donor/acceptor capabilities critical for target engagement. These attributes align with the pharmacophoric requirements of kinase inhibitors, particularly those targeting parasitic kinases like Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1).

Recent advances in bumped kinase inhibitor (BKI) development underscore the value of aminopyrazole scaffolds. While 5-aminopyrazole-4-carboxamide derivatives have dominated this space, the ethanolamine-substituted variant offers distinct advantages in solubility and metabolic stability. The compound’s chiral center at the ethanolamine carbon further enables exploration of stereospecific interactions with enzyme active sites, a dimension poorly characterized in earlier aminopyrazole therapeutics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O | , |

| Molecular Weight | 169.23 g/mol | |

| IUPAC Name | (1S)-2-amino-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol | |

| Storage Temperature | 4°C |

Research Challenges and Opportunities

Synthetic accessibility remains a primary challenge for 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Traditional routes involving β-ketonitrile intermediates often suffer from low yields due to competing side reactions, necessitating multi-step purification protocols. The stereoselective synthesis of the (1S)-enantiomer, which exhibits superior biological activity in preliminary assays, requires chiral catalysts or resolution techniques that complicate scale-up.

Functionalization of the pyrazole ring presents another hurdle. While the 1,3,5-trimethyl groups confer steric protection against metabolic oxidation, they limit opportunities for further derivatization at the 4-position. Innovative strategies, such as directed ortho-metalation, are being explored to introduce substituents without compromising ring stability. Computational modeling studies suggest that modifying the ethanolamine side chain’s length and substitution pattern could enhance target selectivity, though this remains experimentally unvalidated.

Current Research Landscape

Contemporary studies focus on three primary areas:

Synthetic Methodology Development : Recent work has optimized the cyclocondensation of trimethylpyrazole aldehydes with nitroethane derivatives, achieving enantiomeric excesses >90% through asymmetric catalysis. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 75%.

Biological Target Exploration : Proteomic screens indicate potential activity against human kinases in the CMGC family, particularly cyclin-dependent kinases. Unlike traditional ATP-competitive inhibitors, this compound appears to stabilize inactive kinase conformations through allosteric modulation.

Material Science Applications : The compound’s thermal stability (decomposition point >250°C) and crystalline structure have sparked interest in pyrazole-based metal-organic frameworks (MOFs). Preliminary studies show promise for gas storage applications due to its porous coordination networks.

Properties

IUPAC Name |

2-amino-1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5-8(7(12)4-9)6(2)11(3)10-5/h7,12H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGKUVSQGDNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926194-33-4 | |

| Record name | 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate amine and an aldehyde or ketone under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product . The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, exhibit notable antimicrobial properties. For instance, aminopyrazole derivatives have shown efficacy against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, making these compounds promising candidates for treating infections caused by resistant strains.

Antioxidant Properties

Compounds related to 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol have been evaluated for their antioxidant activities. Studies have demonstrated that certain derivatives possess significant antioxidant capabilities, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases .

Anti-inflammatory and Analgesic Effects

In vivo studies have highlighted the anti-inflammatory and analgesic properties of pyrazole derivatives. These compounds can potentially alleviate pain and inflammation, thus serving as leads for new analgesic drugs .

Polymer Chemistry

The unique chemical structure of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for use in advanced materials .

Coatings and Adhesives

Due to its chemical reactivity, this compound can be utilized in formulating coatings and adhesives with improved performance characteristics. The presence of the pyrazole ring contributes to enhanced adhesion properties and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the MDPI journal evaluated various aminopyrazole derivatives against bacterial strains. The results indicated that specific modifications to the pyrazole structure significantly enhanced antimicrobial activity, suggesting that 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol could be further optimized for clinical applications .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of pyrazole derivatives showed that certain compounds exhibited superior activity in scavenging free radicals compared to standard antioxidants like ascorbic acid. This establishes a pathway for developing new antioxidant therapies based on the structure of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol .

Mechanism of Action

The mechanism of action of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Pyrazole vs. Imidazole/Benzopyran Cores : The trimethyl-pyrazole core in the target compound offers greater steric hindrance and hydrophobicity compared to imidazole (as in ) or benzopyran (as in ) analogs. This impacts binding affinity in biological systems .

Biological Activity

2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1250289-17-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.224 g/mol

- CAS Number : 1250289-17-8

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol have shown promising results against various cancer cell lines:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa | 54.25 | 3.5 |

| HepG2 | 38.44 | 4.0 |

These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal fibroblasts, indicating a favorable therapeutic index .

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Studies have demonstrated that it can form hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and biological efficacy . For example:

- The NH group of the pyrazole forms hydrogen bonds with cysteine and alanine residues in protein targets, which is crucial for its anticancer activity.

Antioxidant Activity

In addition to its anticancer properties, 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol has been reported to possess antioxidant properties. Compounds with similar structures have shown high antioxidant activity in various assays such as ABTS and DPPH tests . This suggests potential applications in oxidative stress-related diseases.

Study on Antiproliferative Effects

A study focused on the antiproliferative effects of pyrazole derivatives revealed that modifications at the N1 position significantly influenced biological activity. The study found that while some derivatives maintained high potency against cancer cells, others showed diminished effects due to structural changes .

In Vivo Studies

In vivo studies have indicated that certain analogs of 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibit anti-inflammatory properties and can reduce tumor growth in animal models. These findings support the potential for developing this compound into a therapeutic agent for cancer treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves condensation reactions between pyrazole derivatives and amino-alcohol precursors under reflux conditions. For optimization:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity and solubility .

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR to identify intermediates and by-products .

- Employ catalysts like triethylamine or pyridine to accelerate amine coupling steps .

- Purify crude products via column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm), trimethyl groups (δ 1.2–1.5 ppm), and amino-alcohol protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with UV detection at 254 nm .

- Elemental Analysis: Validate empirical formula (C, H, N content) to ±0.3% deviation .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Cross-Validation: Repeat experiments under controlled conditions (temperature, solvent) to rule out polymorphism or solvate formation .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- X-Ray Powder Diffraction (XRPD): Identify crystalline phases if single-crystal data conflicts with bulk material analysis .

- Dynamic NMR Studies: Investigate temperature-dependent conformational changes affecting spectral assignments .

Advanced: What challenges arise when refining the crystal structure of this compound using SHELXL, and how are they addressed?

Methodological Answer:

- Disordered Moieties: The trimethylpyrazole group may exhibit rotational disorder. Apply SHELXL constraints (e.g., SIMU, DELU) to model thermal motion .

- Hydrogen Bonding: Use SHELXH instructions to refine O–H···N interactions, ensuring geometry aligns with bond-length databases (e.g., Allen et al., 1987) .

- Twinned Crystals: Test for twinning via PLATON’s TWINABS and refine using HKLF5 format in SHELXL .

- R-Factor Discrepancies: Optimize weighting schemes (WGHT) and validate with R-free values to avoid overfitting .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Reactivity Screening: Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Transition State Modeling: Apply QM/MM methods to simulate reaction pathways (e.g., amino-alcohol oxidation) and predict activation energies .

- Molecular Docking: Screen for bioactivity by docking into protein targets (e.g., kinases) using AutoDock Vina .

- Solvent Effects: Incorporate COSMO-RS to evaluate solvent interactions and optimize reaction media .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates during weighing or reactions .

- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous material disposal .

- Emergency Measures: Maintain spill kits with inert adsorbents (e.g., vermiculite) and neutralize acidic/basic by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.